Benzomalvin C is involved in the biosynthesis of benzodiazepine . The benzodiazepine benzomalvin A/D is a fungally derived specialized metabolite and inhibitor of the substance P receptor NK1 . The benzomalvin biosynthetic pathway was dissected using fungal artificial chromosomes with metabolomic scoring (FAC-MS), which identified the terminal cyclizing condensation domain as BenY-C T and the internal C-domains as BenZ-C 1 and BenZ-C 2 . Unexpectedly, evidence suggesting BenY-C T or a yet to be identified protein mediates benzodiazepine formation was also uncovered, representing the first reported benzodiazepine synthase enzymatic activity .
Benzomalvin C is a weak antagonist of the neurokinin-1 (NK 1) receptor . It inhibits the binding of substance P by 46% when used at 100 µg/ml in vitro . It is also a weak inhibitor of indolamine 2,3-dioxygenase (IDO) with an IC 50 value of 130 µM for recombinant IDO .
Benzomalvin C was obtained from the marine fungus Aspergillus sp. isolated from the soft coral Sinularia sp., collected from the South China Sea . The organic extract was separated and purified by a combination of silica gel column chromatography, Sephadex LH-20, and semi-preparative HPLC to yield benzomalvin C .
Benzomalvin C is involved in the biosynthesis of benzodiazepine . The benzomalvin biosynthetic pathway was dissected using fungal artificial chromosomes with metabolomic scoring (FAC-MS), which identified the terminal cyclizing condensation domain as BenY-C T and the internal C-domains as BenZ-C 1 and BenZ-C 2 . Unexpectedly, evidence suggesting BenY-C T or a yet to be identified protein mediates benzodiazepine formation was also uncovered, representing the first reported benzodiazepine synthase enzymatic activity .
The absolute configuration of Benzomalvin C was reported for the first time by X-ray single crystal diffraction . This application is particularly important in the field of structural chemistry, as it allows for the determination of the spatial arrangement of atoms in a molecule .
Benzomalvin C is involved in the condensation of two molecules of anthranilic acid and a phenylalanine . This process forms the core benzodiazepine structure . The molecular formula of Benzomalvin C is C24H17N3O3 . It is soluble in ethanol, methanol, DMF or DMSO .
The stability of the double bond of Benzomalvin C under different light conditions was investigated . It was found that Benzomalvin C can be transformed to its Z-isomer with UV 365 nm irradiation .
Benzomalvin C is a chemical compound belonging to the class of benzodiazepine alkaloids, specifically isolated from marine fungi such as Aspergillus species. It is characterized by its unique molecular structure, which includes a quinazolinone moiety and exhibits potential biological activities. The compound was first reported in studies focusing on marine-derived natural products, particularly those associated with coral ecosystems. Benzomalvin C has been identified as a colorless crystalline substance with a specific molecular formula that contributes to its distinct properties and functionalities .
Benzomalvin C exhibits notable biological activities, particularly as a weak inhibitor of indoleamine 2,3-dioxygenase. This enzyme is involved in the catabolism of tryptophan and plays a role in immune regulation and tumor progression. The inhibition of this enzyme suggests potential therapeutic applications in cancer treatment and immune modulation . Additionally, benzomalvins in general have shown antimicrobial properties, which further highlights their importance in pharmaceutical research.
The synthesis of benzomalvin C can be achieved through several methods:
Benzomalvin C has several applications primarily in the fields of pharmaceuticals and biochemistry:
Interaction studies involving benzomalvin C have focused on its biochemical interactions with various enzymes and biological pathways. Research indicates that its inhibitory effects on indoleamine 2,3-dioxygenase can influence immune responses and tumor microenvironments. Furthermore, studies on its interactions with other cellular components help elucidate its mechanism of action and potential therapeutic effects .
Benzomalvin C shares structural similarities with several other compounds within the benzodiazepine family and related alkaloids. Here are some similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Benzomalvin A | Quinazolinone and benzodiazepine moieties | First synthesized compound in this series |
Benzomalvin B | Similar core structure | Exhibits different biological activity profiles |
Benzomalvin E | Indoleamine 2,3-dioxygenase inhibition | Potentially more potent than benzomalvin C |
Asperlicin | Non-benzodiazepine alkaloid | Unique biosynthetic pathway |
Benzomalvin C is unique due to its specific inhibitory action on indoleamine 2,3-dioxygenase compared to other similar compounds that may not exhibit this property or have different mechanisms of action. Its biosynthetic origins from marine fungi also set it apart from terrestrial alkaloids.
Benzomalvin C possesses the molecular formula C24H17N3O3 with a molecular weight of 395.41 daltons [1] [2] [3]. The compound is formally identified by the Chemical Abstracts Service number 157047-98-8 [1] [4] [3] [5]. The precise International Union of Pure and Applied Chemistry nomenclature for this alkaloid is (2S,3R)-6′-Methyl-3-phenyl-13′H-spiro[oxirane-2,7′-quinazolino[3,2-a] [1] [2]benzodiazepine]-5′,13′(6′H)-dione [1] [2] [6] [5]. This systematic nomenclature reflects the complex polycyclic architecture of the molecule, incorporating a quinazolinobenzodiazepine core framework fused with a spiro-linked epoxide moiety.
The structural framework of Benzomalvin C represents a sophisticated benzodiazepine alkaloid architecture. The compound features a 6-6-6-7-membered fused tetracyclic system, where the quinazoline ring system is fused to a seven-membered benzodiazepine ring [3] [7]. The distinguishing structural feature is the presence of a spiro-linked epoxide at the C-19 and C-20 positions, which differentiates it from related benzomalvin alkaloids such as Benzomalvin A and Benzomalvin B [8] [9].
The stereochemical complexity of Benzomalvin C is defined by the presence of two chiral centers within the epoxide functionality, specifically configured as (2S,3R) [1] [2] [5]. This stereochemical designation indicates that the compound exists as a specific enantiomer with defined absolute configuration at both epoxide carbons. The spiro-oxirane ring system represents the key stereochemical element that distinguishes Benzomalvin C from other members of the benzomalvin family [10] [9].
The epoxide group characterization reveals critical structural information. The three-membered oxirane ring is positioned at carbons C-19 and C-20 of the quinazolinobenzodiazepine scaffold [9] [8]. This epoxide functionality was confirmed through chemical conversion studies, where Benzomalvin B was successfully transformed to Benzomalvin C through epoxidation using m-chloroperbenzoic acid [9]. The stereochemical assignment of the epoxide was established through Nuclear Magnetic Resonance difference experiments and two-dimensional Nuclear Magnetic Resonance Spectroscopy Overhauser Effect studies [9].
The epoxide configuration exhibits specific stereochemical properties that were characterized through extensive spectroscopic analysis. One-dimensional difference Nuclear Magnetic Resonance Overhauser Effect experiments involving irradiation of the methyl group at position 27, the epoxide proton at position 20, and aromatic protons at positions 22/26 provided crucial stereochemical information [9]. Two-dimensional Nuclear Magnetic Resonance Overhauser Effect Spectroscopy experiments further confirmed the spatial relationships within the epoxide-containing molecular framework [9].
The Nuclear Magnetic Resonance spectroscopic characterization of Benzomalvin C provides comprehensive structural information. The proton Nuclear Magnetic Resonance spectrum recorded in deuterated chloroform reveals distinctive signals characteristic of the epoxide functionality [9]. The most diagnostic signal appears at δ 3.86 ppm as a singlet, corresponding to the epoxide proton at position C-20 [9]. The N-methyl group resonates at δ 3.21 ppm as a singlet representing three protons [9].
The aromatic region of the proton Nuclear Magnetic Resonance spectrum displays complex multipicity patterns consistent with the three benzene ring systems present in the molecule [9]. Key aromatic signals include a doublet of doublets at δ 7.95 ppm (position 4), broad doublets and triplets in the range of δ 6.87-7.92 ppm for the quinazolinobenzodiazepine aromatic protons, and signals at δ 6.60-7.16 ppm corresponding to the phenyl substituent protons [9].
The carbon-13 Nuclear Magnetic Resonance spectrum provides definitive evidence for the epoxide functionality through two characteristic signals: δ 72.1 ppm (singlet, C-19) and δ 67.8 ppm (doublet, C-20) [9]. These chemical shifts are diagnostic for epoxide carbons and confirm the presence of the three-membered ring system. The carbonyl carbons appear at δ 165.8 ppm and δ 160.5 ppm, characteristic of amide functionalities within the benzodiazepine framework [9]. The N-methyl carbon resonates at δ 28.7 ppm as a quartet [9].
High-Resolution Fast Atom Bombardment Mass Spectrometry analysis of Benzomalvin C provided precise molecular weight determination [9]. The protonated molecular ion [MH]+ was observed at m/z 396.1348, which corresponds exactly to the calculated mass for the molecular formula C24H18N3O3 with a mass accuracy of Δ 0 millimass units [9]. This exceptional mass accuracy confirms the proposed molecular formula and structural assignment.
The mass spectrometric fragmentation pattern supports the structural characterization of the compound. The base peak corresponds to the molecular ion, indicating the relative stability of the quinazolinobenzodiazepine framework under ionization conditions [9]. The presence of the epoxide functionality contributes to the observed molecular weight increase of 16 mass units compared to Benzomalvin B, consistent with the addition of one oxygen atom through epoxidation [9].
Liquid Chromatography-Mass Spectrometry analysis revealed that Benzomalvin C elutes as a single peak under reversed-phase chromatographic conditions, confirming its chemical homogeneity [11]. The electrospray ionization mass spectrometric behavior demonstrates the compound's ionization efficiency and structural integrity under analytical conditions [11].
While specific X-ray crystallographic data for Benzomalvin C itself was not extensively detailed in the available literature, the compound was successfully crystallized as white needles from methanol-water mixtures [9]. The crystalline nature of Benzomalvin C, with a defined melting point of 214°C, suggests the potential for X-ray crystallographic analysis [9].
Related benzomalvin compounds have been subjected to crystallographic studies that provide insight into the three-dimensional structural features of this alkaloid family [7] [12]. The single crystal X-ray diffraction analysis of Benzomalvin E revealed key structural parameters including the 6-6-6-7-fused tetracyclic skeleton and the spatial arrangement of substituents [7]. These studies demonstrate that the benzomalvin scaffold adopts specific conformational preferences that influence biological activity [7].
The crystallographic analysis of related compounds in the benzomalvin series has confirmed the absolute stereochemistry assignments made through Nuclear Magnetic Resonance methods [7] [13]. X-ray diffraction studies provide definitive three-dimensional structural information that validates the stereochemical assignments derived from spectroscopic analysis [13]. The spiro-junction geometry and the epoxide ring conformation represent critical structural features that can be precisely determined through crystallographic methods [14] [13].
Acute Toxic;Environmental Hazard